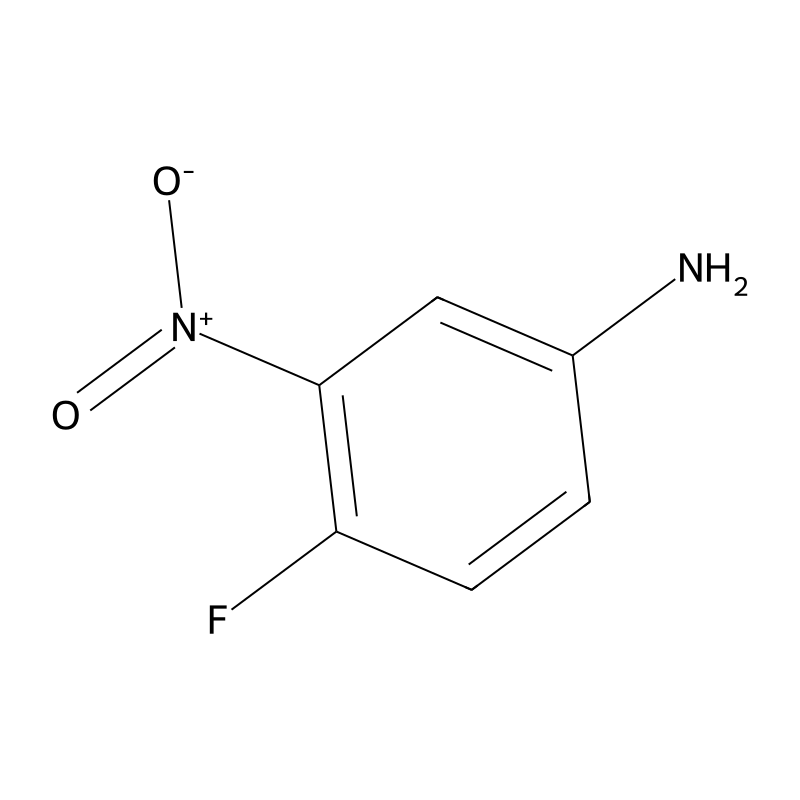

4-Fluoro-3-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Fluoro-3-nitroaniline (CAS 364-76-1) is a highly activated, bifunctional aromatic building block characterized by a para-fluoro and meta-nitro substitution pattern relative to its primary amine. In industrial and pharmaceutical procurement, it is primarily valued for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its utility as a precursor for cyclized heterocycles [1]. The strong electron-withdrawing effect of the ortho-nitro group highly activates the fluorine atom, making it an ideal leaving group for the rapid, mild-condition synthesis of substituted phenylenediamines, benzimidazoles, and quinazolines [2]. By offering both a readily displaceable halogen and a reducible nitro moiety, this compound serves as a critical intermediate for manufacturing targeted kinase inhibitors, advanced commercial dyes, and novel agrochemicals, streamlining workflows that would otherwise require complex multi-step syntheses [3].

References

Attempting to substitute 4-fluoro-3-nitroaniline with closely related analogs introduces severe process bottlenecks and performance failures. Using 4-chloro-3-nitroaniline drastically reduces the rate of nucleophilic aromatic substitution (SNAr), as chloride is a significantly poorer leaving group than fluoride in these systems, often forcing the use of harsh thermal conditions that degrade sensitive pharmaceutical intermediates [1]. Conversely, attempting to bypass procurement by performing in-house nitration of 4-fluoroaniline is notoriously inefficient; historical and industrial data show that direct nitration yields complex isomer mixtures and requires hazardous anhydrous mixed acids, resulting in low overall recovery and economically prohibitive purification steps [2]. Furthermore, substituting with non-fluorinated baselines like 3-nitroaniline eliminates the critical SNAr handle entirely, preventing the single-step assembly of complex diamine cores required for modern kinase inhibitors and commercial dyes [3].

References

Mild-Condition SNAr for Kinase Inhibitor Cores

The highly activated nature of the fluorine atom in 4-fluoro-3-nitroaniline allows for exceptionally mild nucleophilic aromatic substitution (SNAr). In the synthesis of complex EGFR inhibitor intermediates, reacting 4-fluoro-3-nitroaniline with aniline hydrochloride in ethanol achieves an 82% yield in just 3 hours at room temperature [1]. In contrast, utilizing less activated chloro-analogs typically necessitates prolonged refluxing or harsh basic conditions, which can lead to side reactions and degradation of sensitive functional groups.

| Evidence Dimension | Reaction conditions and yield for amine substitution |

| Target Compound Data | 82% yield at room temperature (3 hours) |

| Comparator Or Baseline | Standard chloro-aromatic SNAr (typically requires reflux >80°C) |

| Quantified Difference | Eliminates the need for thermal heating while maintaining >80% conversion efficiency. |

| Conditions | Reaction with aniline hydrochloride in ethanol |

Enables buyers to synthesize complex, high-value drug scaffolds under energy-efficient, mild conditions, maximizing throughput and minimizing thermal degradation.

Process Efficiency and Step Reduction in Dye Synthesis

In commercial dye manufacturing, 4-fluoro-3-nitroaniline serves as a superior precursor for nitro-p-phenylenediamines. Utilizing this compound allows for a single-step, near-quantitative displacement of the fluorine atom by an amine [1]. The baseline alternative—starting from p-phenylenediamine—requires a complex multi-step sequence involving acetylation, nitration, and hydrolysis, while other reduction-based routes require expensive platinum or palladium catalysts [1].

| Evidence Dimension | Synthetic steps and catalyst requirements |

| Target Compound Data | 1 step, near-quantitative yield, no precious metal catalyst |

| Comparator Or Baseline | p-Phenylenediamine routes (3+ steps, requires Pt/Pd catalysts) |

| Quantified Difference | Reduces a 3+ step protection/deprotection sequence to a single step and eliminates Pt/Pd catalyst costs. |

| Conditions | Industrial scale-up conditions for commercial hair dyes |

Drastically lowers the cost of goods (COGs) and solvent waste in industrial manufacturing by eliminating multi-step protection strategies and expensive catalysts.

Elimination of Hazardous In-House Nitration Bottlenecks

Procuring high-purity 4-fluoro-3-nitroaniline directly bypasses the severe inefficiencies associated with its de novo synthesis. Direct nitration of p-fluoroaniline in concentrated sulfuric acid historically yields poor results and complex isomer mixtures, requiring economically prohibitive recovery procedures [1]. By utilizing the commercially available, pre-nitrated >97% pure building block, facilities avoid the hazards of anhydrous mixed-acid handling and the associated yield losses.

| Evidence Dimension | Process yield and hazard profile |

| Target Compound Data | Commercially procured >97% pure building block |

| Comparator Or Baseline | In-house nitration of p-fluoroaniline (low yields, complex recovery) |

| Quantified Difference | Eliminates 100% of the hazardous mixed-acid handling and downstream isomer separation steps required for de novo synthesis. |

| Conditions | Standard laboratory or pilot-scale synthesis workflows |

Shifts the burden of hazardous, low-yield nitration to specialized manufacturers, ensuring reproducible downstream workflows and improving facility safety.

Synthesis of EGFR and RAF Kinase Inhibitors

4-Fluoro-3-nitroaniline is the right choice for assembling quinazoline and benzimidazole pharmacophores in oncology research. Its highly activated fluorine allows for mild-condition SNAr with complex amines, while the nitro group can be subsequently reduced to an amine for further functionalization, streamlining the discovery of next-generation targeted inhibitors [1].

Commercial Dye and Pigment Manufacturing

In the production of nitro-p-phenylenediamine dyes, this compound is highly preferred over un-nitrated baselines. It enables a single-step, high-yield displacement reaction that completely bypasses the costly protection, nitration, and deprotection steps—as well as the need for precious metal catalysts—required by traditional routes [2].

Development of Necroptosis and RIPK Inhibitors

For medicinal chemists developing novel RIPK1/3 inhibitors, 4-fluoro-3-nitroaniline serves as an ideal starting material. The ortho-relationship between the reducible nitro group and the displaceable fluorine provides a highly efficient, two-step pathway to cyclized benzimidazole and benzothiazole core structures [3].

References

- [1] Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Adv., 2021.

- [2] US Patent 3944612A: 4-Fluoro-3-nitro anilines.

- [3] Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1). J. Med. Chem. 2023.

XLogP3

Melting Point

GHS Hazard Statements

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types